molecular formula C7H4BrClF2 B6159027 2-bromo-1-(chloromethyl)-3,5-difluorobenzene CAS No. 1256081-82-9

2-bromo-1-(chloromethyl)-3,5-difluorobenzene

Cat. No. B6159027
CAS RN: 1256081-82-9
M. Wt: 241.5
InChI Key:
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Description

2-Bromo-1-(chloromethyl)-3,5-difluorobenzene, also known as 2-Bromo-1-(chloromethyl)-3,5-difluorobenzene, is an organic compound commonly used in organic synthesis. It is a colorless liquid with a boiling point of 159-161 °C and a melting point of -25 °C. 2-Bromo-1-(chloromethyl)-3,5-difluorobenzene is a versatile reagent and has been used in a variety of applications including the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene is an electrophilic reagent, meaning it is capable of reacting with electron-rich sites on other molecules. The mechanism of action of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene is the nucleophilic substitution of the chlorine atom with the bromine atom. This results in the formation of a new carbon-bromine bond and the release of the chlorine atom.
Biochemical and Physiological Effects
2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene is not known to have any direct biochemical or physiological effects. However, due to its reactivity, it could potentially form adducts with other molecules, which could lead to indirect biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored at room temperature. It is also a versatile reagent, meaning it can be used in a variety of different reactions. The main limitation of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene is that it is highly reactive and can form adducts with other molecules, which can lead to unwanted side reactions.

Future Directions

For 2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene include the development of new methods for its synthesis, the exploration of its potential for use in new pharmaceuticals, and the development of new techniques for its use in organic synthesis. Additionally, further research is needed to understand the potential biochemical and physiological effects of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene and to develop methods to mitigate any adverse effects.

Synthesis Methods

2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-bromo-1-chloro-3,5-difluorobenzene with sodium methoxide in methanol. This reaction yields 2-bromo-1-(chloromethyl)-3,5-difluorobenzene in a yield of approximately 80%. Another method is the reaction of 2-bromo-1-chloro-3,5-difluorobenzene with potassium tert-butoxide in tert-butanol. This reaction yields 2-bromo-1-(chloromethyl)-3,5-difluorobenzene in a yield of approximately 70%.

Scientific Research Applications

2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene is widely used in scientific research. It has been used in the synthesis of novel pharmaceuticals, such as anti-cancer drugs, as well as in the synthesis of other organic compounds. It has also been used in the synthesis of polymers, such as polyurethanes, and in the synthesis of dyes and pigments.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene can be achieved through a multi-step process involving the introduction of bromine, chloromethyl, and difluoromethyl groups onto a benzene ring.", "Starting Materials": [ "Benzene", "Bromine", "Chloromethyl ether", "Difluoromethane", "Sodium hydroxide", "Sodium bicarbonate", "Sulfuric acid", "Acetone", "Ethanol" ], "Reaction": [ "Step 1: Bromination of benzene using bromine and sulfuric acid to yield 2-bromobenzene", "Step 2: Chloromethylation of 2-bromobenzene using chloromethyl ether and aluminum chloride to yield 2-bromo-1-(chloromethyl)benzene", "Step 3: Fluorination of 2-bromo-1-(chloromethyl)benzene using difluoromethane and sodium hydroxide to yield 2-bromo-1-(chloromethyl)-3,5-difluorobenzene", "Step 4: Purification of the product using a mixture of sodium bicarbonate and acetone followed by recrystallization from ethanol" ] }

CAS RN

1256081-82-9

Product Name

2-bromo-1-(chloromethyl)-3,5-difluorobenzene

Molecular Formula

C7H4BrClF2

Molecular Weight

241.5

Purity

95

Origin of Product

United States

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